

2-Pyridylacetonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pyridylacetonitrile

Cat. No.: B1294559

[Get Quote](#)

An In-depth Technical Guide to 2-Pyridylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Pyridylacetonitrile**, a versatile building block in organic synthesis. It covers its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its derivatization.

Chemical Structure and IUPAC Name

2-Pyridylacetonitrile, also known as 2-(cyanomethyl)pyridine, is an organic compound featuring a pyridine ring substituted at the 2-position with an acetonitrile group.[\[1\]](#)[\[2\]](#)

- IUPAC Name: 2-(pyridin-2-yl)acetonitrile[\[3\]](#)
- Synonyms: 2-Pyridineacetonitrile, (2-Pyridinyl)acetonitrile, 2-(Cyanomethyl)pyridine[\[2\]](#)[\[4\]](#)
- Chemical Formula: C₇H₆N₂[\[1\]](#)[\[4\]](#)
- CAS Registry Number: 2739-97-1[\[1\]](#)[\[4\]](#)

Chemical Structure:

The structure consists of a methylene bridge connecting the nitrile group to the pyridine ring.[\[1\]](#)

Physicochemical Properties

A summary of the key quantitative data for **2-Pyridylacetonitrile** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	118.14 g/mol	[1] [3]
Appearance	White or Colorless to Yellow to Orange powder, lump, or clear liquid	[2]
Boiling Point	76-77 °C at 2 mmHg	[1] [5]
Density	1.059 g/mL at 25 °C	[1] [5]
Refractive Index	n _{20/D} 1.525	
Solubility	Miscible with water	[1]
SMILES String	N#CCc1cccn1	
InChI Key	UKVQBONVSSLJBB- UHFFFAOYSA-N	[3] [4]

Experimental Protocols

2-Pyridylacetonitrile is a valuable precursor in the synthesis of various functionally substituted pyridines and other heterocyclic systems.[\[6\]](#) A key reaction is its coupling with aromatic diazonium salts to yield arylhydrazones.

Experimental Protocol: Synthesis of [(4-Chlorophenyl)hydrazone]pyridine-2-yl-acetonitrile[\[6\]](#)

This protocol details the synthesis of an arylhydrazone derivative of **2-Pyridylacetonitrile**.

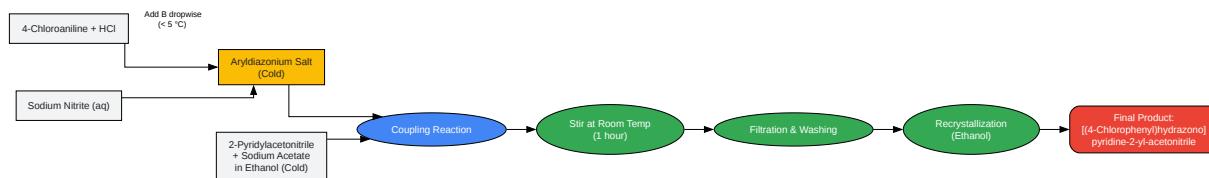
Materials:

- 4-chloroaniline

- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- **2-Pyridylacetonitrile**
- Ethanol
- Sodium acetate trihydrate
- Water

Procedure:

- Preparation of the Aryldiazonium Salt Solution:
 - Prepare a solution of 4-chloroaniline hydrochloride (10 mmol) in 6 mL of HCl.
 - Cool the solution in an ice bath.
 - Add a solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the cold arylamine hydrochloride solution with continuous stirring. Maintain the temperature below 5 °C.
- Coupling Reaction:
 - In a separate flask, dissolve **2-Pyridylacetonitrile** (10 mmol) in 50 mL of ethanol.
 - Add sodium acetate trihydrate (10 mmol) to the solution and cool it in an ice bath.
 - To this cold solution, add the previously prepared cold aryldiazonium salt solution dropwise with vigorous stirring.
- Product Isolation and Purification:
 - After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
 - The resulting solid product is collected by filtration.


- Wash the collected solid thoroughly with water.
- Dry the product.
- Recrystallize the crude product from ethanol to obtain pure [(4-Chlorophenyl)hydrazone]pyridine-2-yl-acetonitrile.

Expected Outcome:

- Product: [(4-Chlorophenyl)hydrazone]pyridine-2-yl-acetonitrile (Orange crystals)
- Yield: Approximately 92%
- Melting Point: 147-148 °C

Visualization of Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of arylhydrazone derivatives from **2-Pyridylacetonitrile**.

[Click to download full resolution via product page](#)

Synthesis of an arylhydrazone from **2-Pyridylacetonitrile**.

Biological Significance and Applications

2-Pyridylacetonitrile and its derivatives are of significant interest to the pharmaceutical and agrochemical industries.^[1] The reactivity of the methylene group allows for its use in the synthesis of a wide array of heterocyclic compounds, some of which have shown potential biological activities.^{[2][6]} For instance, derivatives of **2-pyridylacetonitrile** have been investigated for their roles as potent and selective nonsteroidal inhibitors of various enzymes.^[6] Furthermore, it is a key intermediate in the synthesis of antihistamines like chlorphenamine.^[7] The versatile nature of this compound makes it a valuable starting material for the development of novel therapeutic agents and other functional organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyridylacetonitrile Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 2. CAS 2739-97-1: 2-Pyridineacetonitrile | CymitQuimica [cymitquimica.com]
- 3. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridylacetonitrile [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Pyridylacetonitrile chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294559#2-pyridylacetonitrile-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com